molecular formula C17H17F3N2O3S B2588416 N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 1797159-69-3

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2588416
CAS No.: 1797159-69-3
M. Wt: 386.39
InChI Key: DXWMRGKOVYLYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H17F3N2O3S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

Research on compounds labeled with carbon-11, such as WAY-100635 and its derivatives, has significantly advanced PET imaging, particularly in studying brain receptors. These studies focus on understanding the metabolism of radioligands and their potential in developing biomathematical models for interpreting radioactivity uptake in the brain, which is crucial for examining receptor-binding parameters and the pharmacology of drugs acting on the central nervous system. For instance, the use of WAY-100635 labeled with carbon-11 in its cyclohexanecarbonyl moiety has been shown to provide enhanced signal contrast in PET studies, suggesting potential applications in neuroscience research and drug development (Osman et al., 1996).

Pharmacokinetic Studies

Pharmacokinetic studies of compounds like TZT-1027, a cytotoxic dolastatin 10 derivative, have been conducted to assess dose-limiting toxicities, determine maximum tolerated doses, and study the behavior of drugs within the body. These studies are essential for evaluating the safety and efficacy of new therapeutic agents, guiding dosage recommendations, and understanding the mechanisms of drug action and metabolism (De Jonge et al., 2005).

Neuropharmacology Research

The detailed study of 5-HT1A receptors using PET and specific radioligands provides invaluable data on the functioning of neurotransmitter systems in the human brain. Such research offers insights into the pathophysiology and treatment of psychiatric and neurological disorders and aids in the development of novel therapeutic compounds targeting specific brain receptors. The ability to delineate receptors in living human brain tissue has profound implications for understanding brain function, the effects of drugs on the central nervous system, and the development of treatments for mental health conditions (Pike et al., 1995).

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c1-10-7-8-14(26-10)13(25-2)9-21-15(23)16(24)22-12-6-4-3-5-11(12)17(18,19)20/h3-8,13H,9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWMRGKOVYLYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.